molecular formula C6H8CaO8 B046906 Calcium D-saccharate tetrahydrate CAS No. 5793-89-5

Calcium D-saccharate tetrahydrate

Cat. No.: B046906
CAS No.: 5793-89-5
M. Wt: 248.20 g/mol
InChI Key: UGZVNIRNPPEDHM-SBBOJQDXSA-L
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Description

Pharmaceutic Aid (Stabilizer)
Calcium Saccharate is the calcium salt form of glucaric acid, a natural substance found in many fruits and vegetables, with potential anti-cancer property. One of the key processes in which the human body eliminates toxic chemicals as well as hormones (such as estrogen) is by attaching glucuronic acid to them in the liver and then excreting the complex in the bile. When beta-glucuronidase breaks the bond, it prolongs the stay of the hormone or toxic chemical in the body. Elevated beta-glucuronidase activity has been implicated to be associated with an increased risk for hormone-dependent cancers like breast, prostate, and colon cancers. Therefore, supplementing calcium glucarate may suppress the developments of hormone-dependent cancers.
A sugar acid derived from D-glucose in which both the aldehydic carbon atom and the carbon atom bearing the primary hydroxyl group are oxidized to carboxylic acid groups.

Scientific Research Applications

  • Hydration Behavior Studies : It's used to investigate the hydration behavior of saccharides in aqueous solutions, influencing the taste behavior of saccharides (Khajuria Deepika Amirchand et al., 2021).

  • Purification and Assessment of D-glucarate : It's employed for purifying and assessing the purity of D-glucarate, a substrate for D-glucarate dehydrase (D. Fish & H. Blumenthal, 1966).

  • Lung Tissue Studies : It's used in studies involving surfactant protein D and its interactions with alveolar macrophages in lung tissue and in vitro (S. Kuan et al., 1994).

  • Saccharide Fractionation in Filtration Processes : Calcium D-saccharate tetrahydrate enhances saccharide fractionation capability in ultrafiltration and nanofiltration, especially for high total sugar content (I. Catarino et al., 2008).

  • Beverage Stabilization : It's used as a stabilizer of beverages fortified with calcium D-gluconate, and stabilizes supersaturated solutions of other calcium hydroxycarboxylates (A. C. Garcia et al., 2016).

  • Digestibility Improvement in Sugarcane : Calcium oxide treatment, which involves this compound, improves in vitro dry matter digestibility and decreases the non-digestible fraction of sugarcane (Claudio de Oliveira Romão et al., 2023).

  • Yeast Dmc1 Activity : It promotes yeast Dmc1 activity by forming helical filaments on single-stranded DNA and activating strand assimilation activity (Ming‐Hui Lee et al., 2005).

  • Intestinal Calcium Transport : Nondigestible saccharides like difructose anhydride, influenced by this compound, increase net calcium transport in human intestinal cells (Takuya Suzuki & H. Hara, 2004).

  • Electrical Resonance and Synaptic Transmission : Calbindin-D28k, a mobile calcium buffer influenced by this compound, impacts the cell's electrical resonance and synaptic transmission (W A Roberts, 1994).

  • Dielectric Permittivity in Crystal Research : Doped calcium tartrate tetrahydrate crystals, related to this compound, have higher dielectric permittivity for research applications (M. Torres et al., 2002).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Calcium D-saccharate tetrahydrate has potential anti-cancer properties . Future research could focus on its potential chemopreventive properties and anti-oxidative properties at the level of peroxynitrite-induced damages .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Calcium D-saccharate tetrahydrate can be achieved through a simple precipitation reaction between calcium chloride and D-saccharic acid in an aqueous solution.", "Starting Materials": [ "Calcium chloride", "D-saccharic acid", "Deionized water" ], "Reaction": [ "Dissolve D-saccharic acid in deionized water to form a clear solution.", "Add calcium chloride to the solution while stirring continuously.", "The addition of calcium chloride will result in the formation of a white precipitate.", "Allow the mixture to stir for several hours to ensure complete precipitation.", "Collect the precipitate by filtration and wash with deionized water.", "Dry the precipitate under vacuum to obtain Calcium D-saccharate tetrahydrate." ] }

CAS No.

5793-89-5

Molecular Formula

C6H8CaO8

Molecular Weight

248.20 g/mol

IUPAC Name

calcium;(2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1

InChI Key

UGZVNIRNPPEDHM-SBBOJQDXSA-L

Isomeric SMILES

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Ca+2]

SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.O.O.O.O.[Ca+2]

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2]

5793-89-5
5793-88-4

physical_description

Odorless crystals or white powder;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Synonyms

Acid, Saccharic
Anhydrous Calcium Glucarate
Anhydrous Calcium Saccharate
Calcium Glucarate
Calcium Glucarate, Anhydrous
Calcium Saccharate
Calcium Saccharate Anhydrous
Calcium Saccharate Tetrahydrate
Calcium Saccharate, Anhydrous
D Glucaric Acid
D Saccharic Acid
D-Glucaric Acid
D-Saccharic Acid
Glucarate, Anhydrous Calcium
Glucarate, Calcium
Glucaric Acid
Glucosaccharic Acid
L Gularic Acid
L-Gularic Acid
Levo Gularic Acid
Levo-Gularic Acid
Saccharate Tetrahydrate, Calcium
Saccharate, Anhydrous Calcium
Saccharate, Calcium
Saccharic Acid
Tetrahydrate, Calcium Saccharate
Tetrahydroxyadipic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium D-saccharate tetrahydrate
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Calcium D-saccharate tetrahydrate
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Calcium D-saccharate tetrahydrate
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Calcium D-saccharate tetrahydrate
Reactant of Route 5
Calcium D-saccharate tetrahydrate
Reactant of Route 6
Calcium D-saccharate tetrahydrate

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